REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[C:4](=O)([O-])[O-:5].[Na+].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([OH:18])[CH:14]=[C:15]([Cl:17])[CH:16]=1.Cl>O.C(Cl)(Cl)Cl>[Cl:10][C:11]1[CH:12]=[C:13]([OH:18])[CH:14]=[C:15]([Cl:17])[C:16]=1[CH:4]=[O:5] |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
69.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20.97 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)O
|
Name
|
|
Quantity
|
436 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 31/2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilled the aqueous residue
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
the solid which separates is filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 4.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |